1h-Pyrrolo[2,3-c]pyridin-5-ol

Kinase inhibitor design Azaindole scaffold selection DYRK1A selectivity

1H-Pyrrolo[2,3-c]pyridin-5-ol (CAS 1935918-53-8, C₇H₆N₂O, MW 134.14) is a bicyclic heteroaromatic compound belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) structural family, bearing a hydroxyl substituent at the 5-position of the pyridine ring. The azaindole scaffold is recognized as a privileged structure in medicinal chemistry, with the four positional isomers (4-, 5-, 6-, and 7-azaindole) exhibiting distinct physicochemical properties—including LogP, total polar surface area (tPSA), and aqueous solubility—due to the differential placement of the pyridinic nitrogen atom.

Molecular Formula C7H6N2O
Molecular Weight 134.14 g/mol
Cat. No. B8052470
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1h-Pyrrolo[2,3-c]pyridin-5-ol
Molecular FormulaC7H6N2O
Molecular Weight134.14 g/mol
Structural Identifiers
SMILESC1=CNC2=CNC(=O)C=C21
InChIInChI=1S/C7H6N2O/c10-7-3-5-1-2-8-6(5)4-9-7/h1-4,8H,(H,9,10)
InChIKeyUCDITZXDIDICJU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1H-Pyrrolo[2,3-c]pyridin-5-ol (6-Azaindole-5-ol): Procurement-Relevant Baseline for a Differentiated Heterocyclic Building Block


1H-Pyrrolo[2,3-c]pyridin-5-ol (CAS 1935918-53-8, C₇H₆N₂O, MW 134.14) is a bicyclic heteroaromatic compound belonging to the 6-azaindole (pyrrolo[2,3-c]pyridine) structural family, bearing a hydroxyl substituent at the 5-position of the pyridine ring . The azaindole scaffold is recognized as a privileged structure in medicinal chemistry, with the four positional isomers (4-, 5-, 6-, and 7-azaindole) exhibiting distinct physicochemical properties—including LogP, total polar surface area (tPSA), and aqueous solubility—due to the differential placement of the pyridinic nitrogen atom [1]. The 5-hydroxyl group introduces additional hydrogen-bond donor/acceptor capability and a derivatizable handle, differentiating this building block from both the parent 6-azaindole scaffold and other 5-substituted analogs in terms of synthetic strategy and downstream molecular properties [2].

Why 1H-Pyrrolo[2,3-c]pyridin-5-ol Cannot Be Interchanged with Generic Azaindole or Pyrrolopyridine Analogs


Simple substitution of 1H-pyrrolo[2,3-c]pyridin-5-ol with other azaindole regioisomers or 5-substituted analogs carries quantifiable risk of altered biological selectivity, divergent physicochemical behavior, and incompatible synthetic reactivity. The four azaindole positional isomers display distinct LogP, basicity (pKa), and aqueous solubility profiles—the 6-azaindole isomer has a measured LogP of 1.56 and pKa (pyridinium) of approximately 6.0, compared to 7-azaindole with a lower pKa near 4.9, directly impacting salt-formation behavior and formulation strategy [1]. Critically, the 5-hydroxyl group is not a passive substituent: it participates in tautomeric equilibria (hydroxypyridine ↔ pyridone) that modulate hydrogen-bonding patterns and can differ by more than three orders of magnitude in equilibrium constants upon hydration compared to non-hydroxylated analogs [2]. Furthermore, documented head-to-head evaluations demonstrate that 6-azaindole-based kinase inhibitors are considerably less potent but more selective—particularly toward the DYRK1A kinase family—than their 7-azaindole counterparts, meaning that scaffold interchange without experimental validation risks both potency loss and selectivity drift [3]. These sources of differentiation are not captured by generic similarity metrics and directly impact procurement decisions for SAR campaigns.

Quantitative Differentiation Evidence for 1H-Pyrrolo[2,3-c]pyridin-5-ol Versus Closest Analogs


Regioisomeric Kinase Selectivity Divergence: 6-Azaindole (Pyrrolo[2,3-c]pyridine) vs. 7-Azaindole (Pyrrolo[2,3-b]pyridine) Scaffold Comparison

In a direct comparative evaluation of 6-azaindole versus 7-azaindole scaffolds for kinase inhibition, 6-azaindole derivatives were found to be 'considerably less active than the 7-azaindole ones' in terms of broad kinase inhibitory potency. However, when these 6-azaindole derivatives were tested against a representative kinase panel, a relative selectivity emerged, with compounds acting mainly on the DYRK1A kinase family [1]. This selectivity–potency trade-off means that 6-azaindole-based building blocks such as 1H-pyrrolo[2,3-c]pyridin-5-ol are strategically preferred when DYRK1A-family selectivity is desired over pan-kinase potency, whereas the 7-azaindole (pyrrolo[2,3-b]pyridine) scaffold is more appropriate for broad-spectrum kinase programs.

Kinase inhibitor design Azaindole scaffold selection DYRK1A selectivity

Thrombin Inhibition Potency: Pyrrolo[3,2-c]pyridine vs. Pyrrolo[2,3-c]pyridine Isomeric Scaffold Comparison

A systematic comparison of pyrrolopyridine regioisomers as thrombin inhibitors established that 1,2-disubstituted pyrrolo[3,2-c]pyridine derivatives are 'more active than the [2,3-c] isomers' in thrombin inhibition assays. The differential activity was attributed to the position of the ring nitrogen and its ability to interact with the C-terminus of thrombin [1]. This structurally rationalized potency difference—where the [3,2-c] isomer outperforms the [2,3-c] isomer—provides a clear decision criterion: for thrombin-targeted programs, the pyrrolo[3,2-c]pyridine scaffold is the preferred starting point, making pyrrolo[2,3-c]pyridin-5-ol a suboptimal choice for this specific target class.

Antithrombotic drug discovery Thrombin inhibition Pyrrolopyridine scaffold comparison

Physicochemical Differentiation: Melting Point and Thermal Stability of 5-Substituted 6-Azaindole Analogs

The 5-position substituent dramatically alters the melting point and thermal behavior of the 6-azaindole scaffold. The parent 1H-pyrrolo[2,3-c]pyridine (CAS 271-29-4) melts at 136–137 °C [1], while the 5-methoxy analog (CAS 17288-53-8) melts at 122–127 °C . In contrast, the regioisomeric 1H-pyrrolo[2,3-b]pyridin-5-ol (7-azaindole-5-ol, CAS 98549-88-3) exhibits a markedly higher melting point of 219–220 °C, with a predicted density of 1.41±0.1 g/cm³ [2]. The 5-hydroxyl group on the 6-azaindole core introduces intermolecular hydrogen-bonding capacity that differentiates its solid-state behavior from both the 5-H and 5-OMe analogs, with implications for storage, formulation, and purification protocols.

Solid-state properties Thermal stability Building block handling

Acid Pump Antagonist (APA) Potency: 1H-Pyrrolo[2,3-c]pyridine Scaffold Optimization at C5 Position

In a systematic SAR exploration of the 1H-pyrrolo[2,3-c]pyridine scaffold as acid pump antagonists (APAs), elaboration of substituents at the N1, C5, and C7 positions led to the identification of compounds 14f and 14g, which exhibited H+/K+ ATPase IC50 values of 28 nM and 29 nM, respectively, in assays using enzyme isolated from hog gastric mucosa [1]. The C5 position was explicitly identified as a critical site for modulating APA potency, demonstrating that the substituent identity at this position directly controls nanomolar-level enzymatic inhibition. This establishes the 5-substituted 6-azaindole scaffold—and by extension the 5-ol building block as a synthetic entry point—as a validated template for gastric acid suppression programs.

Gastric acid secretion H+/K+ ATPase inhibition Potassium-competitive acid blockers

Scaffold Comparison for Potassium-Competitive Acid Blockers (pCABs): 1H-Pyrrolo[2,3-c]pyridine Template Outperforms Alternatives

A head-to-head comparison of heterocyclic templates for potassium-competitive acid blocker (pCAB) development identified the 1H-pyrrolo[2,3-c]pyridine template as the most potent starting point among all evaluated ring systems. Subsequent modifications to improve the developability profile of this template yielded molecules with improved overall in vitro characteristics versus the reported clinical candidate AR-H047108, and comparable to the clinically efficacious AZD-0865 [1]. This comparative ranking—where the [2,3-c]pyridine scaffold was selected over alternative heterocyclic templates based on quantitative potency and developability metrics—validates the scaffold's privileged status for gastric acid suppression programs and directly supports procurement of 5-substituted derivatives for lead optimization.

Potassium-competitive acid blocker pCAB template selection Developability optimization

Synthetic Derivatization Advantage: 5-Hydroxyl as a Versatile Functional Handle vs. 5-H, 5-OMe, and 5-Halo Analogs

The 5-hydroxyl group on 1H-pyrrolo[2,3-c]pyridin-5-ol provides a direct synthetic entry point for O-alkylation (ether formation), O-acylation (ester formation), Mitsunobu reactions, sulfonylation, and carbamate formation—transformations that are not accessible from the parent 1H-pyrrolo[2,3-c]pyridine (5-H, CAS 271-29-4) [1]. The 5-methoxy analog (CAS 17288-53-8) requires an additional deprotection step (BBr₃ or similar) to liberate the free hydroxyl, adding one synthetic step and associated yield loss compared to direct use of the 5-ol building block [2]. The 5-bromo analog (a common cross-coupling partner) requires metal-catalyzed reactions for derivatization at C5, whereas the 5-ol permits metal-free diversification under mild conditions. This functional group advantage translates to shorter synthetic sequences and higher overall yields when the target molecule requires a free hydroxyl or ether substituent at the 5-position of the 6-azaindole core.

Synthetic accessibility Functional group interconversion Parallel SAR library synthesis

Optimal Application Scenarios for 1H-Pyrrolo[2,3-c]pyridin-5-ol Based on Verified Differentiation Evidence


DYRK1A-Family Selective Kinase Inhibitor Lead Optimization

For medicinal chemistry programs targeting the DYRK1A kinase subfamily with a selectivity requirement over other kinases, the 6-azaindole (pyrrolo[2,3-c]pyridine) scaffold is the strategically correct choice, as documented by comparative kinase panel screening showing that 6-azaindole derivatives exhibit relative selectivity for DYRK1A family kinases, whereas 7-azaindole derivatives are broadly more potent but less selective [1]. The 5-ol building block provides a direct synthetic entry to install oxygen-linked substituents (ethers, esters, carbamates) at the C5 position for SAR exploration of the DYRK1A ATP-binding site, without requiring deprotection steps that would be necessary if starting from the 5-methoxy analog [2].

Potassium-Competitive Acid Blocker (pCAB) Development with Optimized Developability

The 1H-pyrrolo[2,3-c]pyridine scaffold has been experimentally validated as the most potent heterocyclic template among a panel of competing ring systems for pCAB development, with optimized derivatives achieving in vitro characteristics comparable to the clinical candidate AZD-0865 [1]. Parallel SAR at the C5 position has demonstrated that substituent identity at this site directly controls H+/K+ ATPase inhibitory potency, with optimized analogs reaching IC50 values of 28–29 nM [2]. Procurement of 1H-pyrrolo[2,3-c]pyridin-5-ol as a synthetic intermediate enables direct functionalization at the potency-determining C5 position, accelerating the optimization of both target engagement and developability properties in gastric acid suppression programs.

Parallel Library Synthesis Requiring 5-Oxygen Derivatization of 6-Azaindole Core

When a medicinal chemistry campaign requires systematic variation of O-linked substituents at the 5-position of the 6-azaindole scaffold, 1H-pyrrolo[2,3-c]pyridin-5-ol is the most synthetically efficient starting material. Unlike the 5-methoxy analog, which requires a BBr₃-mediated demethylation step (3 equivalents per methyl group) that adds time, cost, and yield loss [1], or the 5-bromo analog, which requires Pd-catalyzed cross-coupling, the 5-ol permits direct diversification via O-alkylation, acylation, or Mitsunobu chemistry under mild conditions. This functional group advantage is particularly relevant for parallel synthesis workflows where the cumulative impact of step-count reduction across a 24- or 96-member library is substantial in terms of both resource utilization and project timeline compression.

Scaffold-Hopping from Indole to Azaindole for Solubility and Selectivity Optimization

For discovery programs where an indole-based lead suffers from poor aqueous solubility, high lipophilicity, or insufficient selectivity, systematic replacement with the 6-azaindole scaffold introduces a pyridinic nitrogen that serves as a 'control knob' for tuning basicity (pKa ~6.0 vs. indole pKa ~17 for the pyrrolic NH), polarity (tPSA 28.68 for 6-azaindole vs. 15.79 for indole), and hydrogen-bonding capacity [1]. The 5-hydroxyl substituent on 1H-pyrrolo[2,3-c]pyridin-5-ol provides an additional hydrogen-bond donor/acceptor site and a polarity-enhancing handle that can further improve aqueous solubility relative to the unsubstituted 6-azaindole scaffold. The documented physicochemical differentiation among azaindole isomers—including distinct LogP, tPSA, and LogS values [2]—enables rational scaffold selection based on property forecast rather than trial-and-error.

Quote Request

Request a Quote for 1h-Pyrrolo[2,3-c]pyridin-5-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.